molecular formula C13H16N2O2 B184842 (Cyano-phenyl-methyl)-carbamic acid tert-butyl ester CAS No. 78558-73-3

(Cyano-phenyl-methyl)-carbamic acid tert-butyl ester

Cat. No. B184842
CAS RN: 78558-73-3
M. Wt: 232.28 g/mol
InChI Key: UWMFDFGRVUUNOU-UHFFFAOYSA-N
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Description

“(Cyano-phenyl-methyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 78558-73-3. It has a molecular weight of 232.28 and its IUPAC name is tert-butyl cyano (phenyl)methylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,15,16). This code provides a specific representation of the molecular structure .

Scientific Research Applications

  • Synthesis and Utility in Chemical Reactions:

    • Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized via asymmetric Mannich reaction, highlighting its utility in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
    • N-(tert-Butoxycarbonyl)-L-valine methyl ester and related compounds are synthesized, demonstrating the use of tert-butyl carbamates in preparing oxazolidinones, which are valuable chiral auxiliaries (Brenner, Vecchia, Leutert, & Seebach, 2003).
    • Synthesis of (4S)-4-(1-Methylethyl)-5,5-diphenyl-2-oxadolidinone, a compound related to tert-butyl carbamates, for use in various chemical transformations (Brenner et al., 2003).
  • Deprotection Reactions:

    • Aqueous phosphoric acid is an effective, environmentally benign reagent for deprotection of tert-butyl carbamates, demonstrating their utility in mild reaction conditions and high selectivity (Li et al., 2006).
  • Structural and Activity Relationships:

    • Electric-field mapping of substituted 3-pyridinecarboxylic acid cardiotonics, including tert-butyl esters, provides insights into structure–activity relationships (Kumar, Bhattacharjee, & Mishra, 1992).
  • Application in N-Methylation Reactions:

    • Carbamate derivatives of α-amino acids, including tert-butyl carbamates, undergo N-methylation without racemization, indicating their suitability for selective chemical reactions (Easton, Kociuba, & Peters, 1991).
  • Synthesis of Spirocyclic and Other Compounds:

    • Synthesis of a spirocyclic indoline lactone involving tert-butyl esters shows the compound's utility in complex molecule synthesis (Hodges, Wang, & Riley, 2004).
  • Biotransformation Studies:

    • Biotransformation of β-amino nitriles using tert-butyl carbamates highlights the role of N-protecting groups in enzymatic reactions, demonstrating their utility in biochemical processes (Preiml, Hönig, & Klempier, 2004).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl N-[cyano(phenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMFDFGRVUUNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401064
Record name (Cyano-phenyl-methyl)-carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[cyano(phenyl)methyl]carbamate

CAS RN

78558-73-3
Record name (Cyano-phenyl-methyl)-carbamic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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